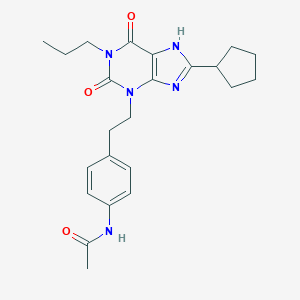
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- is a potent and selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is a key enzyme involved in the regulation of cell cycle progression, and its inhibition has been shown to be effective in the treatment of various types of cancer.
作用机制
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- works by inhibiting the activity of CDK4/6, which is a key enzyme involved in the regulation of cell cycle progression. CDK4/6 promotes the transition of cells from the G1 phase to the S phase of the cell cycle, which is necessary for cell proliferation. Inhibition of CDK4/6 by Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- prevents this transition and leads to cell cycle arrest and inhibition of cell proliferation.
生化和生理效应
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA replication. In addition, it has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4/6, which allows for the specific targeting of this enzyme. It has also been shown to be effective in inhibiting the growth of various types of cancer cells, which makes it a promising candidate for cancer treatment. However, there are also some limitations to using Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- in lab experiments. It has a relatively short half-life, which requires frequent dosing. In addition, it has been shown to have some toxicity in normal cells, which may limit its use in cancer treatment.
未来方向
There are several future directions for the study of Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)-. One direction is to study its efficacy in combination with other cancer treatments, such as immunotherapy. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosing and administration schedule for Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- in cancer treatment.
合成方法
The synthesis of Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- involves several steps. The starting material is 8-cyclopentyl-2-(2-hydroxyethyl)-9-methyladenine, which is reacted with propyl chloroformate to form the propyl ester. The propyl ester is then treated with 4-(2-bromoethyl)phenylboronic acid to form the corresponding boronic acid ester. This intermediate is then reacted with N-(4-aminophenyl)acetamide to form the final product.
科学研究应用
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
CAS 编号 |
149744-75-2 |
|---|---|
产品名称 |
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- |
分子式 |
C23H29N5O3 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
N-[4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H29N5O3/c1-3-13-28-22(30)19-21(26-20(25-19)17-6-4-5-7-17)27(23(28)31)14-12-16-8-10-18(11-9-16)24-15(2)29/h8-11,17H,3-7,12-14H2,1-2H3,(H,24,29)(H,25,26) |
InChI 键 |
XOFKHHZMYBONCM-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)NC(=O)C |
规范 SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)NC(=O)C |
其他 CAS 编号 |
149744-75-2 |
同义词 |
N-[4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)ethyl]phenyl]a cetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





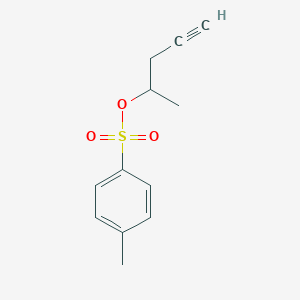

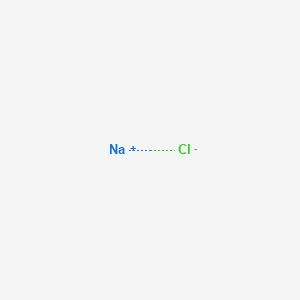
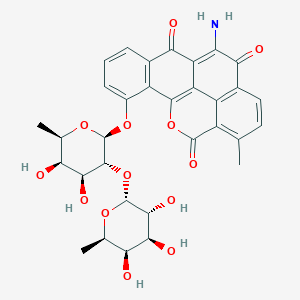
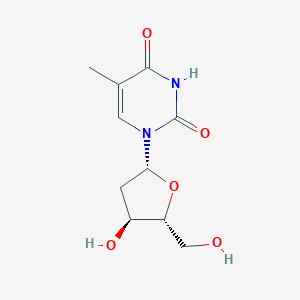
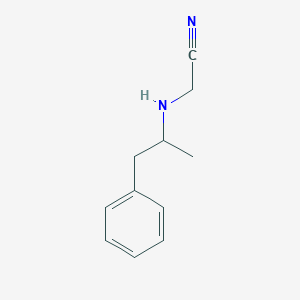
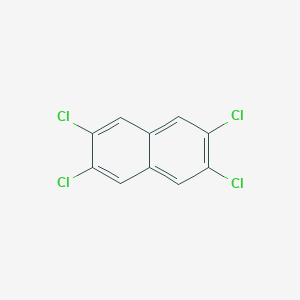
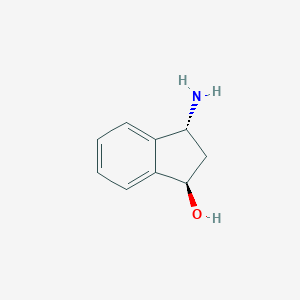
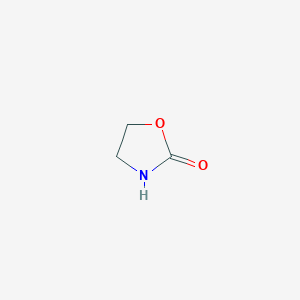
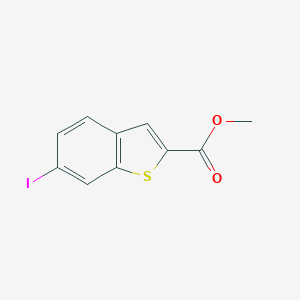
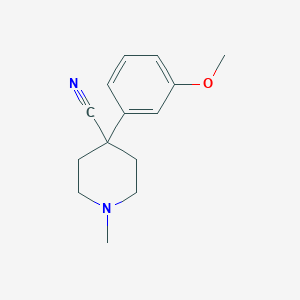
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)